molecular formula C16H19NO2S B5485348 5-ethyl-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide

5-ethyl-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B5485348
M. Wt: 289.4 g/mol
InChI Key: IPAUMXWMRDGBEU-UHFFFAOYSA-N
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Description

5-ethyl-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a carboxamide group attached to the thiophene ring

Properties

IUPAC Name

5-ethyl-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-14-9-10-15(20-14)16(18)17-11(2)12-5-7-13(19-3)8-6-12/h5-11H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAUMXWMRDGBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Another approach involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

5-ethyl-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the ethyl and methoxyphenyl groups, resulting in different chemical properties and applications.

    5-ethylthiophene-2-carboxamide: Similar structure but without the methoxyphenyl group.

    N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide: Similar structure but without the ethyl group.

Uniqueness

5-ethyl-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethyl and methoxyphenyl groups enhances its potential as a bioactive compound and its utility in materials science .

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